molecular formula C14H19N3O3 B2497240 methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate CAS No. 352225-80-0

methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate

Cat. No. B2497240
CAS RN: 352225-80-0
M. Wt: 277.324
InChI Key: UAXWSAVPYFIRBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate”, carbamates in general can be synthesized through the reaction of amines with organic carbonates such as dimethyl carbonate . This is an environmentally benign synthetic route to carbamate esters .


Chemical Reactions Analysis

Carbamates, including “methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate”, can undergo various chemical reactions. For instance, carbamates can be synthesized through the reaction of amines with dimethyl carbonate . They can also undergo decomposition under certain conditions .

Scientific Research Applications

Synthesis of Other Compounds

The compound can be used as an intermediate in the synthesis of other complex organic compounds . For example, it can be used in the synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate, which is an important intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic .

Antibacterial Applications

As mentioned above, the compound can be used in the synthesis of ceftolozane . Ceftolozane has a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Hydrolysis Studies

The compound can be used in hydrolysis studies. For example, the hydrolysis mechanism of carbamate methomyl, a similar compound, was investigated using molecular dynamics simulations (MD) and quantum mechanics/molecular mechanics (QM/MM) calculations .

Environmental Impact Studies

The compound can be used in studies investigating the environmental impact of similar compounds. For example, methomyl, a carbamate, has caused potential hazardous effects on both human beings and the environment .

Biological Studies

Indole derivatives, which include the compound, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Industrial Applications

The compound can be used in the synthesis of industrially significant aliphatic isocyanates .

properties

IUPAC Name

methyl N-[6-(3-methylbutoxy)-1H-benzimidazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-9(2)6-7-20-10-4-5-11-12(8-10)16-13(15-11)17-14(18)19-3/h4-5,8-9H,6-7H2,1-3H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXWSAVPYFIRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate

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